![molecular formula C25H23BrN4O2 B11559367 (3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide](/img/structure/B11559367.png)
(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(9-ethyl-9H-carbazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the 3-bromophenylformamide intermediate, which is then reacted with an appropriate amine to form the formamido group. The final step involves the coupling of this intermediate with 9-ethyl-9H-carbazole under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-{[(3-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE
- (3E)-3-{[(3-FLUOROPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE
Uniqueness
The uniqueness of (3E)-3-{[(3-BROMOPHENYL)FORMAMIDO]IMINO}-N-(9-ETHYL-9H-CARBAZOL-3-YL)BUTANAMIDE lies in its specific bromine substitution, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. This can affect its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C25H23BrN4O2 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
3-bromo-N-[(E)-[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C25H23BrN4O2/c1-3-30-22-10-5-4-9-20(22)21-15-19(11-12-23(21)30)27-24(31)13-16(2)28-29-25(32)17-7-6-8-18(26)14-17/h4-12,14-15H,3,13H2,1-2H3,(H,27,31)(H,29,32)/b28-16+ |
InChI Key |
VAEWTCDXNRMMMS-LQKURTRISA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C/C(=N/NC(=O)C3=CC(=CC=C3)Br)/C)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CC(=NNC(=O)C3=CC(=CC=C3)Br)C)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.